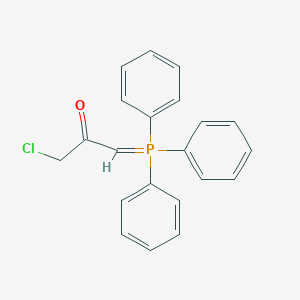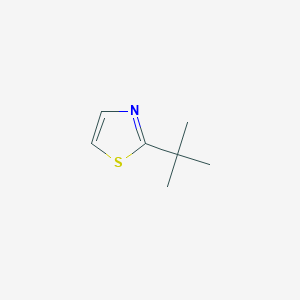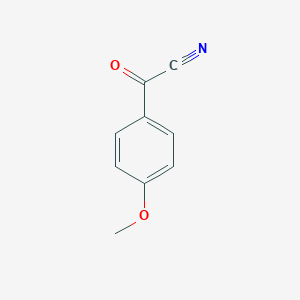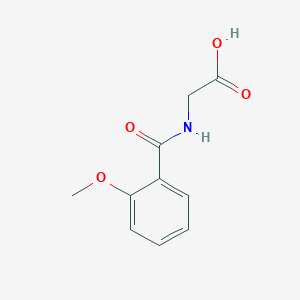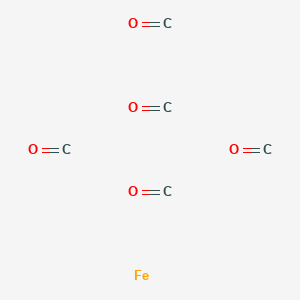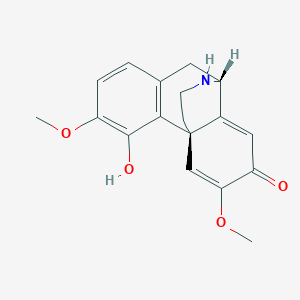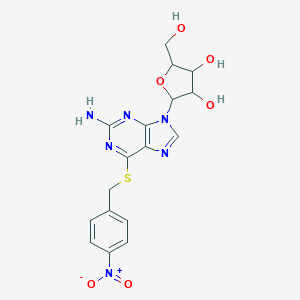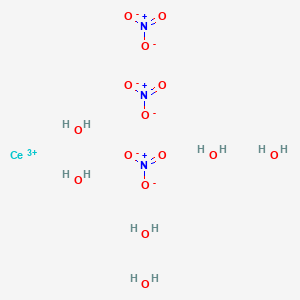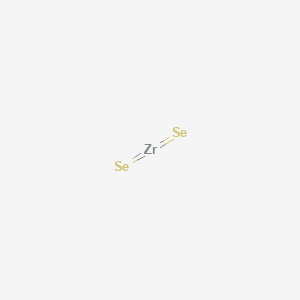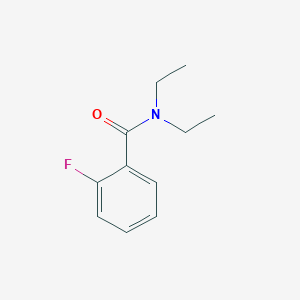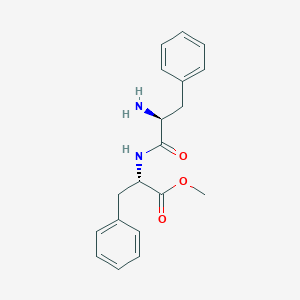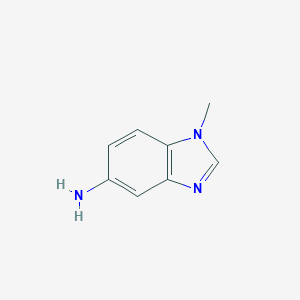![molecular formula C22H28O7 B077748 (3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol CAS No. 10569-14-9](/img/structure/B77748.png)
(3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol is a complex organic compound characterized by its multiple methoxy groups and a tetrahydrofuran ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of methoxy groups: Methoxylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Hydroxylation: Introduction of hydroxyl groups using oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques like chromatography and crystallization to isolate the desired product.
化学反应分析
Types of Reactions
(3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of methoxy groups with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Osmium tetroxide, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, (3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential, including anti-inflammatory, anti-cancer, or neuroprotective effects.
Industry
In industry, these compounds can be used in the development of new materials, pharmaceuticals, or agrochemicals.
作用机制
The mechanism of action of (3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
相似化合物的比较
Similar Compounds
- (3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
CAS 编号 |
10569-14-9 |
|---|---|
分子式 |
C22H28O7 |
分子量 |
404.5 g/mol |
IUPAC 名称 |
(3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C22H28O7/c1-25-17-7-5-14(9-19(17)27-3)11-22(24)13-29-21(16(22)12-23)15-6-8-18(26-2)20(10-15)28-4/h5-10,16,21,23-24H,11-13H2,1-4H3/t16-,21+,22-/m1/s1 |
InChI 键 |
GJVGHNITXNFRJK-URZJWIJPSA-N |
SMILES |
COC1=C(C=C(C=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)OC)OC)O)OC |
手性 SMILES |
COC1=C(C=C(C=C1)C[C@]2(CO[C@H]([C@H]2CO)C3=CC(=C(C=C3)OC)OC)O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)OC)OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


